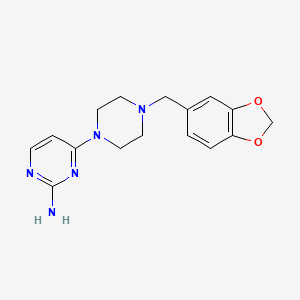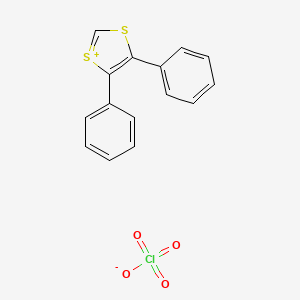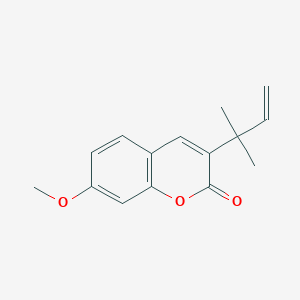
Ethanol, 2,2'-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an ethanol backbone with aminoethyl and nitrophenyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of aminoethyl groups through reductive amination. The final step often involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学研究应用
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
Similar Compounds
Ethanolamine: A simpler compound with similar amino and hydroxyl groups.
Diethanolamine: Contains two ethanolamine units, offering different reactivity and applications.
Triethanolamine: Includes three ethanolamine units, commonly used in industrial applications.
Uniqueness
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is unique due to its combination of nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
14607-47-7 |
|---|---|
分子式 |
C12H22Cl2N4O4 |
分子量 |
357.23 g/mol |
IUPAC 名称 |
2-[4-(2-aminoethylamino)-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N4O4.2ClH/c13-3-4-14-11-2-1-10(9-12(11)16(19)20)15(5-7-17)6-8-18;;/h1-2,9,14,17-18H,3-8,13H2;2*1H |
InChI 键 |
RQKYFMJDFNVSIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


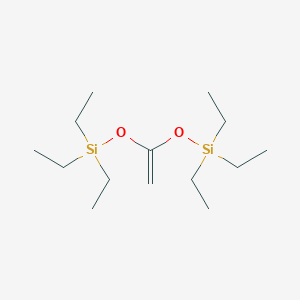
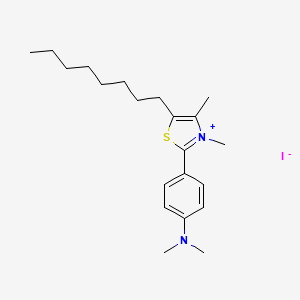
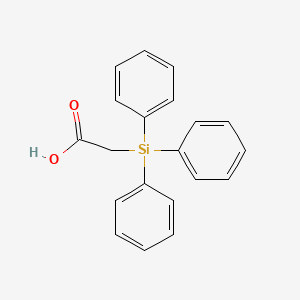
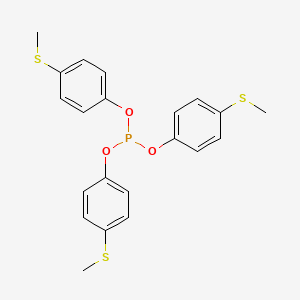
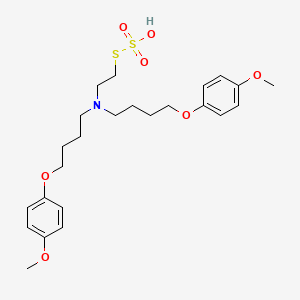
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
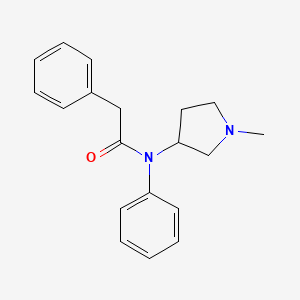
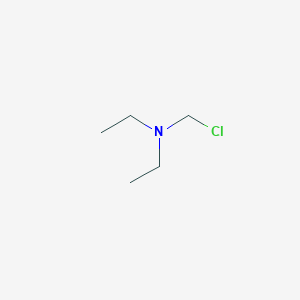
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)

